PPARγ Ligand Pack

PPARγ pharmacology nuclear receptor screening agonist-antagonist calibration

The Cayman PPARγ Ligand Pack (Cat# is a pre-assembled collection of seven extensively characterized small-molecule ligands targeting the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). The pack contains four synthetic thiazolidinedione (TZD) agonists spanning a potency range from nanomolar to micromolar — ciglitazone (EC50 3.0 µM), rosiglitazone (BRL 49653; EC50 ~30–100 nM, Kd ~40 nM), MCC-555 (netoglitazone; a partial agonist with approximately one-tenth the PPARγ affinity of rosiglitazone), and the PPARγ-1-selective pioglitazone (EC50 ~500–600 nM) — plus the hepatotoxic reference TZD troglitazone (EC50 555–780 nM, withdrawn from clinical use).

Molecular Formula
Molecular Weight
Cat. No. B1163570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPARγ Ligand Pack
SynonymsPeroxisome Proliferator-activated Receptor γ Pack
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPARγ Ligand Pack (Cayman Cat# 71000): A Curated 7-Compound Reference Set for Peroxisome Proliferator-Activated Receptor Gamma Pharmacology


The Cayman PPARγ Ligand Pack (Cat# 71000) is a pre-assembled collection of seven extensively characterized small-molecule ligands targeting the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). The pack contains four synthetic thiazolidinedione (TZD) agonists spanning a potency range from nanomolar to micromolar — ciglitazone (EC50 3.0 µM), rosiglitazone (BRL 49653; EC50 ~30–100 nM, Kd ~40 nM), MCC-555 (netoglitazone; a partial agonist with approximately one-tenth the PPARγ affinity of rosiglitazone), and the PPARγ-1-selective pioglitazone (EC50 ~500–600 nM) — plus the hepatotoxic reference TZD troglitazone (EC50 555–780 nM, withdrawn from clinical use) [1] . The endogenous cyclopentenone prostaglandin 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2; EC50 2 µM) and the selective irreversible antagonist GW 9662 (IC50 3.3 nM) complete the set, providing agonist, endogenous ligand, and covalent antagonist controls within a single procurement unit [2] . All components are supplied at ≥98% purity, stored at −20°C, and are manufactured by Cayman Chemical [3].

Why Generic Substitution Fails: The PPARγ Ligand Pack vs. Single-Compound or Broad-Spectrum Nuclear Receptor Library Purchases


PPARγ ligands cannot be treated as interchangeable commodities because their biological readout is exquisitely sensitive to the interplay between binding affinity, co-regulator recruitment bias, and the distinction between full agonism, partial agonism, and irreversible antagonism [1]. Substituting individual compounds purchased ad hoc from different vendors introduces lot-to-lot variability in purity, solvent compatibility, and biological validation status, while broad-spectrum nuclear receptor libraries (e.g., the Enzo SCREEN-WELL® Nuclear Receptor Ligand Library, containing 74 compounds distributed across 11 receptor classes including PPAR, ER, FXR, LXR, RAR, RXR, and others) lack the PPARγ-dedicated pharmacological gradient needed for receptor-specific dose-response calibration . A researcher attempting to reproduce a published PPARγ activation assay with an individually sourced rosiglitazone lot must independently validate its EC50 against their specific cell system — a step pre-calibrated when using the pack's internally consistent compound set. Furthermore, the pack's inclusion of GW 9662 (irreversible covalent antagonist; IC50 3.3 nM) alongside troglitazone (hepatotoxic reference; cytotoxicity IC50 54 µM at 16 h in rat primary hepatocytes) provides built-in positive and negative pharmacological controls that no single-compound purchase or generic nuclear receptor library can replicate [2] [3].

PPARγ Ligand Pack: Quantified Differentiation Evidence Against Closest Comparator Products


Pharmacological Spectrum Coverage: 7 Mechanistically Distinct PPARγ Ligands vs. Dispersed Nuclear Receptor Library Content

The PPARγ Ligand Pack concentrates seven compounds spanning full agonism (rosiglitazone: EC50 30–100 nM at PPARγ1/γ2), partial agonism (MCC-555: ~1/10 the PPARγ binding affinity of rosiglitazone), weak agonism (ciglitazone: EC50 3.0 µM), PPARγ-1-selective agonism (pioglitazone: EC50 ~500–600 nM), endogenous ligand activity (15d-PGJ2: EC50 2 µM), hepatotoxic TZD reference (troglitazone), and covalent irreversible antagonism (GW 9662: IC50 3.3 nM) into a single, internally consistent procurement unit [1] [2]. In contrast, the Enzo SCREEN-WELL® Nuclear Receptor Ligand Library distributes its PPAR-active compounds among 74 molecules targeting 11 distinct nuclear receptor classes (AHR, CAR, ER, FXR, LXR, PPAR, PXR, RAR, RXR, VDR, and steroid receptors), meaning only a fraction are PPARγ-relevant and none are organized into a deliberate pharmacological potency gradient . The pack thus provides a ready-to-use reference ladder for distinguishing full from partial PPARγ agonism within a single experimental session.

PPARγ pharmacology nuclear receptor screening agonist-antagonist calibration

Built-in Hepatotoxicity Reference Gradient: Troglitazone vs. Rosiglitazone Cytotoxicity IC50 Quantified in a Single Experimental System

The PPARγ Ligand Pack contains both troglitazone (withdrawn from clinical use due to hepatotoxicity) and rosiglitazone (clinically safer TZD), enabling researchers to establish an internal hepatotoxicity reference gradient without sourcing compounds separately. Guo et al. (2006) quantified this differential in rat primary hepatocytes: at 16 h treatment, troglitazone exhibited an IC50 of 54 µM while rosiglitazone showed an IC50 of 165 µM — a 3.1-fold difference in cytotoxicity [1]. Ciglitazone (IC50 59 µM, 16 h) and pioglitazone (IC50 96 µM, 16 h) fill intermediate positions, creating a four-point hepatotoxicity ranking within the pack [1]. In human HepG2 cells (16 h treatment), the same rank order is preserved: troglitazone IC50 55 µM, ciglitazone 46 µM, pioglitazone 123 µM, rosiglitazone 109 µM [1]. This internal calibration set is not available from any competing single-product purchase or broad-spectrum library.

PPARγ hepatotoxicity TZD safety screening in vitro toxicology calibration

GW 9662 Selectivity and Irreversible Covalent Mechanism: A 10- to 600-Fold PPARγ-Selective Antagonist Control

GW 9662, included in the pack, is the most widely cited selective irreversible PPARγ antagonist, with IC50 values of 3.3 nM for PPARγ, 32 nM for PPARα, and 2000 nM for PPARδ — representing 10-fold selectivity over PPARα and approximately 600-fold selectivity over PPARδ in radioligand displacement assays . Critically, GW 9662 achieves this selectivity through covalent modification of Cys285 in the PPARγ ligand-binding domain orthosteric pocket, rendering antagonism irreversible — a mechanistic feature distinct from reversible antagonists like T0070907 [1]. In cell-based reporter assays, GW 9662 functions as a potent antagonist of full-length PPARγ with an EC50 of approximately 2 nM, confirming the translational relevance of its cell-free binding data . The pack's inclusion of GW 9662 alongside its cognate agonists (rosiglitazone, pioglitazone) enables co-treatment experiments where agonist activity can be definitively attributed to PPARγ via irreversible antagonist blockade — a level of pharmacological certainty not achievable with reversible antagonists or less selective compounds.

PPARγ antagonist covalent inhibitor Cys285 nuclear receptor selectivity

Procurement Cost Efficiency: Single Pack Purchase vs. Cumulative Individual Compound Acquisition

The PPARγ Ligand Pack (Cayman Cat# 71000) is listed at $483.00 for the complete set of seven compounds, each at ≥98% purity with manufacturer Certificate of Analysis [1]. By comparison, individual procurement of just one of the pack's components — pioglitazone potassium salt — is listed at $491.05 for a single unit from Fisher Scientific (Cayman Chemical brand), exceeding the cost of the entire pack . Rosiglitazone, ciglitazone, troglitazone, GW 9662, 15d-PGJ2, and MCC-555 would each require separate purchases with individual shipping, handling, and potentially hazmat fees. Even conservatively estimating $100–150 per individual compound (typical Cayman small-molecule pricing for research-grade TZDs), cumulative individual procurement of all seven compounds would cost approximately $700–1,050, representing a 45–117% premium over the pack's single-unit price [1] . This cost differential does not account for the administrative overhead of managing seven separate purchase orders, inventory entries, and quality control validations.

research reagent procurement cost efficiency PPARγ ligand sourcing

Binding Affinity Calibration Span: A Pre-Validated >900-Fold Potency Range from GW 9662 (3.3 nM) to Ciglitazone (3.0 µM)

The PPARγ Ligand Pack provides an experimentally pre-validated binding affinity range spanning over 900-fold — from the nanomolar antagonist GW 9662 (PPARγ IC50 = 3.3 nM) through rosiglitazone (Kd ~40 nM; Ki ~8 nM by radioligand displacement; EC50 30–100 nM), pioglitazone (EC50 ~500–600 nM), troglitazone (EC50 555–780 nM), 15d-PGJ2 (EC50 2 µM), to the micromolar agonist ciglitazone (EC50 3.0 µM) [1] . This spans the dynamic range of typical fluorescence polarization (FP)-based PPARγ ligand screening assays (e.g., Cayman's PPARγ FP-Based Ligand Screening Assay, which reports a Z' of 0.81 and a dynamic range >120 mP units) . No competing single-product purchase — whether a broad nuclear receptor library or individually procured compounds — delivers this pre-calibrated affinity ladder in a single shipment. When purchased separately, each compound requires independent EC50/Ki verification against the user's specific assay system, consuming weeks of labor and reagent costs.

PPARγ binding assay dose-response calibration fluorescence polarization assay development

PPARγ Ligand Pack: Optimal Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


PPARγ-Focused High-Throughput Screening (HTS) Assay Development and Validation

When establishing a PPARγ-specific fluorescence polarization or TR-FRET screening platform, the pack's seven compounds provide immediate positive and negative controls spanning the full dynamic range of the assay. GW 9662 (IC50 3.3 nM) serves as the high-affinity antagonist reference for defining the assay's lower detection limit, rosiglitazone (EC50 30–100 nM) anchors the mid-range agonist signal, and ciglitazone (EC50 3.0 µM) defines the weak-agonist threshold — together bracketing the ~900-fold affinity window needed to validate Z' and signal-to-background ratios [1]. This pre-validated set eliminates the multi-week process of sourcing and titrating individual reference compounds, enabling direct comparison with Cayman's PPARγ FP-Based Ligand Screening Assay (Z' = 0.81, dynamic range >120 mP) for cross-platform validation .

Hepatotoxicity Benchmarking of Novel PPARγ Agonists in Preclinical Safety Pharmacology

The pack's inclusion of troglitazone (hepatotoxic, withdrawn; rat hepatocyte IC50 54 µM at 16 h) alongside rosiglitazone (clinically safer; IC50 165 µM) and pioglitazone (IC50 96 µM) provides a built-in, four-point cytotoxicity reference ladder for ranking the hepatotoxic potential of new chemical entities [2]. A contract research organization (CRO) or pharmaceutical safety pharmacology unit can co-assay a novel PPARγ ligand with all four pack compounds in a single 96-well plate, immediately positioning the test compound's cytotoxicity IC50 relative to the troglitazone–rosiglitazone hepatotoxicity spectrum without the need for historical database mining or separate reference compound sourcing.

PPARγ Pathway Attribution Studies Using Irreversible Antagonist Co-Treatment

For experiments requiring definitive demonstration that a biological effect is PPARγ-mediated, the pack's co-packaging of GW 9662 (covalent Cys285-targeting antagonist) with rosiglitazone and pioglitazone enables co-treatment protocols where agonist-induced responses can be abrogated by irreversible PPARγ blockade [3]. The 10- to 600-fold selectivity of GW 9662 over PPARα and PPARδ ensures that antagonism is PPARγ-specific at concentrations ≤1 µM, while its irreversible covalent mechanism — confirmed by structural studies showing modification of Cys285 in the orthosteric pocket [4] — provides sustained target engagement that survives washout steps, a critical advantage over reversible antagonists for protocols requiring medium exchange or extended incubation times.

Academic Laboratory Teaching and Core Facility Standardization of Nuclear Receptor Pharmacology

For university core facilities and pharmacology teaching laboratories that train rotating students on nuclear receptor assays, the pack's single-SKU procurement of seven widely cited, literature-validated PPARγ ligands eliminates the administrative burden of managing seven separate chemical inventories with different storage requirements, expiration dates, and vendor-specific Certificate of Analysis documentation [5]. The >900-fold potency span from GW 9662 (3.3 nM) to ciglitazone (3.0 µM) provides a complete dose-response teaching module, while the troglitazone–rosiglitazone hepatotoxicity pair demonstrates the principle that receptor binding affinity does not correlate with clinical safety — a key pedagogical point in translational pharmacology education [2].

Quote Request

Request a Quote for PPARγ Ligand Pack

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.